molecular formula C17H15N3O2 B2387810 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034385-73-2

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2387810
CAS No.: 2034385-73-2
M. Wt: 293.326
InChI Key: SLCAUANNBJAISD-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is a complex organic compound that features a furan ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-pyridine intermediate: This step involves the reaction of a furan derivative with a pyridine derivative under specific conditions, such as the presence of a base and a solvent like dichloromethane.

    Introduction of the acetamide group: The intermediate is then reacted with an acetamide derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine rings can be reduced to piperidine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-2-yl)acetamide
  • N-((5-(furan-2-yl)pyridin-2-yl)methyl)-2-(pyridin-3-yl)acetamide
  • N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties. Its combination of a furan ring, pyridine rings, and an acetamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(8-13-3-1-5-18-9-13)20-11-14-7-15(12-19-10-14)16-4-2-6-22-16/h1-7,9-10,12H,8,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCAUANNBJAISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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